[(1E)-3-(hydroxyamino)prop-1-en-1-yl]phosphonic acid
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Overview
Description
[(1E)-3-(hydroxyamino)prop-1-en-1-yl]phosphonic acid is an organic compound characterized by the presence of a hydroxyamino group and a phosphonic acid group attached to a prop-1-en-1-yl backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [(1E)-3-(hydroxyamino)prop-1-en-1-yl]phosphonic acid typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of a hydroxyamino precursor with a phosphonic acid derivative. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: [(1E)-3-(hydroxyamino)prop-1-en-1-yl]phosphonic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyamino group can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The phosphonic acid group can participate in substitution reactions to form various phosphonate esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products:
Scientific Research Applications
[(1E)-3-(hydroxyamino)prop-1-en-1-yl]phosphonic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of [(1E)-3-(hydroxyamino)prop-1-en-1-yl]phosphonic acid involves its interaction with specific molecular targets such as enzymes or receptors. The hydroxyamino group can form hydrogen bonds with active sites, while the phosphonic acid group can participate in coordination with metal ions or other functional groups. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
[(1E)-3-(hydroxyamino)prop-1-en-1-yl]phosphonic acid can be compared with similar compounds such as:
Aminophosphonic acids: These compounds also contain amino and phosphonic acid groups but differ in their structural arrangement.
Hydroxyphosphonic acids: These compounds have hydroxy and phosphonic acid groups but lack the amino functionality.
The uniqueness of this compound lies in its combination of hydroxyamino and phosphonic acid groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
[(E)-3-(hydroxyamino)prop-1-enyl]phosphonic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8NO4P/c5-4-2-1-3-9(6,7)8/h1,3-5H,2H2,(H2,6,7,8)/b3-1+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSFPUYYGGRYBCD-HNQUOIGGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C=CP(=O)(O)O)NO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(/C=C/P(=O)(O)O)NO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8NO4P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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